molecular formula C13H10N2 B1634544 4-(3-Methylpyridin-2-yl)benzonitrile CAS No. 885955-81-7

4-(3-Methylpyridin-2-yl)benzonitrile

Cat. No. B1634544
CAS RN: 885955-81-7
M. Wt: 194.23 g/mol
InChI Key: DDFOWQFULUIHMT-UHFFFAOYSA-N
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Description

4-(3-Methylpyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.23 g/mol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .


Physical And Chemical Properties Analysis

4-(3-Methylpyridin-2-yl)benzonitrile is an off-white solid .

Scientific Research Applications

Organic Synthesis and Intermediates

Several studies have focused on developing practical synthesis methods for complex organic compounds, serving as intermediates for pharmaceuticals and other applications. For instance, Practical Synthesis of 2-Fluoro-4-bromobiphenyl outlines a method for preparing a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing such compounds efficiently and safely (Qiu et al., 2009). Similarly, Synthesis of 5,5′-Methylene-bis(benzotriazole) presents an environmentally benign process for creating a versatile intermediate used in metal passivators and light-sensitive materials (Gu et al., 2009).

Supramolecular Chemistry

Compounds like benzene-1,3,5-tricarboxamide have demonstrated significant importance in supramolecular chemistry, serving as building blocks for nanotechnology, polymer processing, and biomedical applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, showcasing their potential in various scientific disciplines (Cantekin et al., 2012).

Biopolymer Modification

Research on xylan derivatives, such as Xylan Derivatives and Their Application Potential , highlights the potential of chemically modified biopolymers in creating new materials with specific properties. These properties are tailored through functional groups, substitution degrees, and patterns, demonstrating the versatility of such compounds in drug delivery and other applications (Petzold-Welcke et al., 2014).

Environmental Chemistry

The review Epigenetics and Environmental Chemicals discusses how certain environmental chemicals, including metals and organic pollutants, can modify epigenetic marks, influencing gene expression without altering the DNA sequence. This research underscores the importance of understanding the molecular mechanisms through which environmental exposures can impact health, potentially leading to the development of targeted interventions (Baccarelli & Bollati, 2009).

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing skin thoroughly after handling .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the study and development of 4-(3-Methylpyridin-2-yl)benzonitrile and similar compounds could be a promising area of research in the future .

properties

IUPAC Name

4-(3-methylpyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-3-2-8-15-13(10)12-6-4-11(9-14)5-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOWQFULUIHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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